
cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol This compound contains a cyclohexane ring substituted with a thiomethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Thiomethylbenzoyl Group: The thiomethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2-thiomethylbenzoyl chloride and an appropriate catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It can also act as a reagent in various organic synthesis reactions, facilitating the development of new compounds with desired properties.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Activity : Preliminary investigations suggest that it could have anticancer properties, warranting further research into its mechanisms and efficacy against cancer cells.
Medicinal Applications
Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique chemical structure may allow it to interact with specific biological targets, potentially leading to novel treatments for various diseases.
Industrial Uses
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be exploited to create products with specific functionalities.
Mechanism of Action
The mechanism of action of cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethylbenzoyl group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
trans-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the spatial arrangement of the substituents.
3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration, leading to different stereochemical properties.
Uniqueness: cis-3-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets, making it valuable in various scientific applications.
Biological Activity
Cis-3-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H16O2S
- Molecular Weight : 252.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, which are critical in the treatment of pain and inflammatory diseases.
Biological Activity Data
Case Studies
-
Anti-inflammatory Effects :
A study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as a therapeutic agent for inflammatory conditions. -
Analgesic Activity :
In a controlled experiment using a rodent model, the compound was administered to evaluate its analgesic properties. Results indicated a dose-dependent reduction in pain behaviors, suggesting its utility in pain management therapies. -
Cytotoxicity against Cancer Cells :
The cytotoxic effects of this compound were tested on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-8-3-2-7-12(13)14(16)10-5-4-6-11(9-10)15(17)18/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANGNFQLXQKDI-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H](C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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